PROTAC BET-binding moiety 2

CAS No.: 916493-82-8

Cat. No.: VC5912579

Molecular Formula: C20H17ClN4O4S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916493-82-8 |

|---|---|

| Molecular Formula | C20H17ClN4O4S |

| Molecular Weight | 444.9 g/mol |

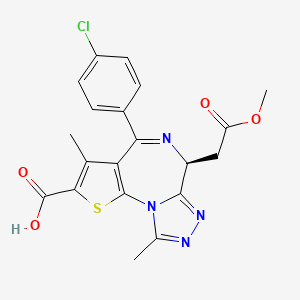

| IUPAC Name | (9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |

| Standard InChI | InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 |

| Standard InChI Key | LZXZWZXAVDJSIL-ZDUSSCGKSA-N |

| Isomeric SMILES | CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

| SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

| Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

Introduction

Chemical and Structural Characteristics of PROTAC BET-Binding Moiety 2

Molecular Composition and Identification

PROTAC BET-binding moiety 2 is defined by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇ClN₄O₄S |

| Molecular Weight | 444.89 g/mol |

| CAS Number | 916493-82-8 |

| SMILES Notation | CC1=C(SC2=C1C(=NC@HCC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

| Storage Conditions | Lyophilized at -20°C (desiccated) |

The compound features a thiadiazole core linked to a chlorophenyl group and a methoxy-oxoethyl side chain, which facilitates interactions with BET bromodomains . Stereochemical specificity is conferred by the (9S) configuration, critical for binding affinity .

Structural Insights from Crystallography

While no co-crystal structures of PROTAC BET-binding moiety 2 are available, analogous BET inhibitors such as JQ1 and birabresib provide mechanistic insights. For example, JQ1 derivatives engage conserved residues in the acetyl-lysine binding pocket of BET proteins, including hydrogen bonds with Asn140 and Tyr139 in BRD4-BD1 . These interactions stabilize the ternary complex between the PROTAC, BET protein, and E3 ligase, enabling ubiquitination and subsequent degradation .

Mechanism of Action in PROTAC Design

Role in Targeted Protein Degradation

As a BET-binding moiety, this compound enables the assembly of PROTACs by conjugating to E3 ligase recruiters (e.g., pomalidomide for cereblon). The heterobifunctional design facilitates:

-

Target Engagement: High-affinity binding to BET bromodomains (e.g., BRD4 BD1/BD2).

-

E3 Ligase Recruitment: Hijacking ubiquitin ligase machinery to tag BET proteins for proteasomal degradation .

Compared to traditional BET inhibitors (e.g., OTX015), PROTACs incorporating this moiety induce sustained depletion of BET proteins, leading to prolonged suppression of oncogenes like MYC and Bcl-xL .

Pharmacodynamic Advantages

PROTACs operate catalytically, enabling sub-stoichiometric activity. Studies on RIPK2-directed PROTACs demonstrate that degradation persists even after systemic clearance of the compound, a phenomenon termed the "pharmacodynamic tail" . This contrasts with inhibitors requiring continuous target occupancy, suggesting potential for lower dosing frequencies in clinical applications .

Preclinical Research and Biological Activity

In Vitro Binding Affinity

While quantitative binding data for PROTAC BET-binding moiety 2 remain undisclosed, structurally similar compounds exhibit sub-nanomolar potency. For instance, the thiadiazole-derived BET inhibitor 1q (SJ1461) achieves IC₅₀ values of 0.8 nM against BRD4-BD1 and 1.2 nM against BRD2-BD2 in TR-FRET assays . Such affinity is critical for efficient PROTAC activity, as weak target engagement limits degradation efficacy .

Antiproliferative Effects in Cancer Models

PROTACs utilizing BET-binding moieties demonstrate superior cytotoxicity compared to inhibitors. In SET2 acute myeloid leukemia cells, BET-PROTAC ARV-825 (OTX015-based) induces apoptosis at IC₅₀ values 10-fold lower than OTX015 alone . This enhanced potency stems from irreversible protein degradation versus transient inhibition .

Pharmacokinetic and Drug-like Properties

Solubility and Stability

The heterocyclic amide group in PROTAC BET-binding moiety 2 improves aqueous solubility relative to JQ1, addressing a limitation of early BET inhibitors . Lyophilized storage at -20°C ensures long-term stability, though in vivo pharmacokinetic data (e.g., half-life, bioavailability) remain unreported .

Comparative Pharmacokinetics

Therapeutic Implications and Future Directions

Oncology Applications

BET proteins regulate oncogenic transcription factors (MYC, BCL2), making their degradation a strategy for hematologic and solid tumors. PROTACs degrade BET proteins more completely than inhibitors, potentially overcoming resistance mechanisms .

Inflammatory and Autoimmune Diseases

BET bromodomains modulate NF-κB and NLRP3 inflammasome activity. Degrading BET proteins could suppress pro-inflammatory cytokines, offering a novel approach for conditions like rheumatoid arthritis .

Challenges and Optimization

Current limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume